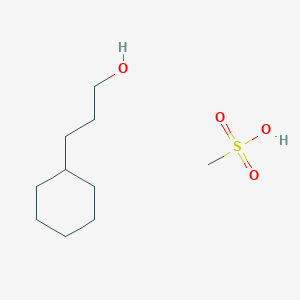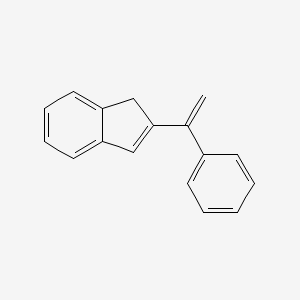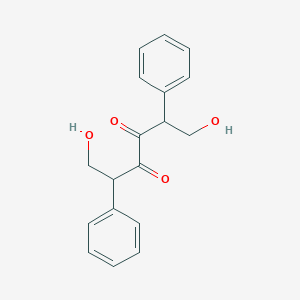
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a hexane backbone, with two ketone functionalities at positions 3 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpentane-1,3-dione.
Hydroxylation: The intermediate is then subjected to hydroxylation using hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at positions 1 and 6.
Oxidation: The final step involves the oxidation of the hydroxyl groups to form the ketone functionalities at positions 3 and 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 1,6-dihydroxy-2,5-diphenylhexane.
Substitution: Formation of ethers or esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diphenylhexane-1,3,4,6-tetrone: Similar structure but with additional ketone functionalities.
1,6-Dihydroxy-2,5-diphenylhexane: Lacks the ketone groups at positions 3 and 4.
Uniqueness
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
664375-84-2 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,6-dihydroxy-2,5-diphenylhexane-3,4-dione |
InChI |
InChI=1S/C18H18O4/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2 |
InChI-Schlüssel |
XWQPDJZFSYLAPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)C(=O)C(=O)C(CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


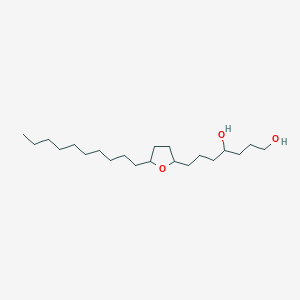
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
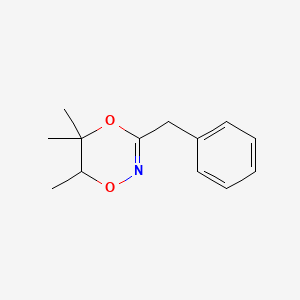
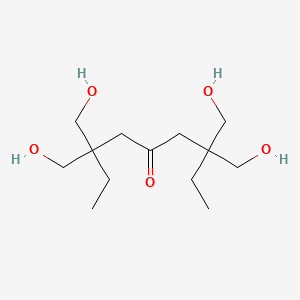
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
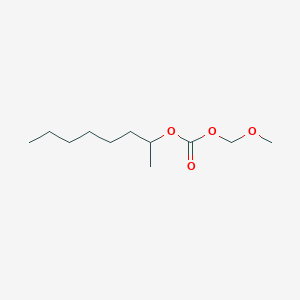
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)

